molecular formula C20H24FN3O3S B2391207 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide CAS No. 897613-45-5

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide

Cat. No.: B2391207
CAS No.: 897613-45-5
M. Wt: 405.49
InChI Key: PWAVXXHOAZUGSA-UHFFFAOYSA-N
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Description

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a sulfonylethyl chain, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential interactions with biological targets, while the sulfonylethyl chain and benzamide moiety contribute to its overall stability and solubility .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-16-5-4-6-17(15-16)20(25)22-9-14-28(26,27)24-12-10-23(11-13-24)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAVXXHOAZUGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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